

# Application Note: Measuring Glucose Uptake in Cells Treated with PFK-015

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Audience: Researchers, scientists, and drug development professionals.

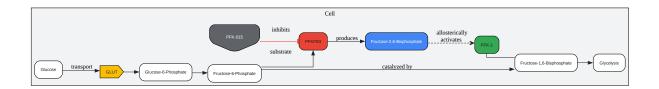
## Introduction

**PFK-015** is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2][3] PFKFB3 is a key regulatory enzyme in glycolysis, responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP), a powerful allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in the glycolytic pathway.[4][5][6][7][8][9] In many cancer cells, PFKFB3 is overexpressed, leading to increased glycolytic flux, which supports rapid cell proliferation and survival.[8][10] By inhibiting PFKFB3, **PFK-015** reduces the levels of F2,6BP, thereby decreasing the rate of glycolysis and, consequently, glucose uptake.[2][3] This application note provides detailed protocols for treating cells with **PFK-015** and measuring the subsequent changes in glucose uptake.

# **Signaling Pathway of PFK-015 Action**

The following diagram illustrates the mechanism by which **PFK-015** inhibits glycolysis.





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Caption: **PFK-015** inhibits PFKFB3, reducing F2,6BP and thus PFK-1 activity.

# **Experimental Protocols**

This section provides a detailed methodology for a common assay to measure glucose uptake in cells treated with **PFK-015**.

# 2-Deoxyglucose (2-DG) Uptake Assay

This protocol is adapted from commonly used methods for measuring glucose uptake.[11][12] [13][14][15] It utilizes 2-deoxy-D-glucose (2-DG), a glucose analog that is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxyglucose-6-phosphate (2DG6P). Since 2DG6P cannot be further metabolized, it accumulates inside the cell and can be quantified as a measure of glucose uptake.

#### Materials:

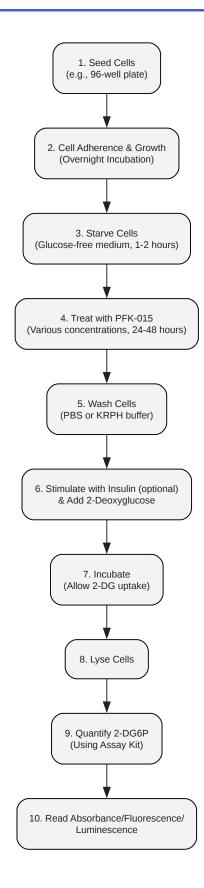
- Cell line of interest (e.g., H522 lung adenocarcinoma, Jurkat T-cell leukemia, or other cancer cell lines)[2][3]
- Complete cell culture medium
- PFK-015 (stock solution in DMSO)



- Phosphate-buffered saline (PBS)
- Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (2% BSA)
- 2-Deoxy-D-glucose (2-DG)
- Insulin (optional, as a positive control for stimulating glucose uptake)
- · Lysis buffer
- Glucose uptake assay kit (colorimetric, fluorometric, or luminescent)
- Microplate reader

Experimental Workflow Diagram:





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Caption: Workflow for measuring glucose uptake after PFK-015 treatment.



#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Allow cells to adhere and grow overnight.
- **PFK-015** Treatment: Treat the cells with various concentrations of **PFK-015** (e.g., 0  $\mu$ M, 0.1  $\mu$ M, 1  $\mu$ M, 10  $\mu$ M). Include a vehicle control (DMSO) at the same concentration as the highest **PFK-015** treatment. Incubate for a predetermined time (e.g., 24 or 48 hours).
- Cell Starvation: Prior to the assay, gently wash the cells twice with warm PBS. Then, starve
  the cells in glucose-free medium or KRPH buffer for 1-2 hours to upregulate glucose
  transporters.
- Glucose Uptake Stimulation:
  - $\circ$  For assays measuring insulin-stimulated glucose uptake, add insulin to the appropriate wells at a final concentration of 1  $\mu$ M.
  - Add 2-deoxyglucose to all wells. The final concentration will depend on the assay kit instructions.
- Incubation: Incubate the plate for the time specified in the assay kit protocol (typically 10-60 minutes) to allow for 2-DG uptake.
- Cell Lysis: After incubation, wash the cells with ice-cold PBS to stop glucose uptake. Lyse
  the cells according to the assay kit manufacturer's instructions.
- Quantification: Quantify the amount of accumulated 2-DG6P in the cell lysates using a colorimetric, fluorometric, or bioluminescent assay kit.
- Data Analysis: Measure the absorbance, fluorescence, or luminescence using a microplate reader. Normalize the glucose uptake values to the protein concentration of each sample to account for differences in cell number.

## **Data Presentation**

The following tables summarize the expected quantitative data from experiments measuring the effect of **PFK-015** on cell viability and glucose uptake.



Table 1: IC50 Values of PFK-015 in Various Cancer Cell Lines

| Cell Line | Cancer Type         | IC50 (μM)   | Reference |
|-----------|---------------------|-------------|-----------|
| Jurkat    | T-cell Leukemia     | 2.42        | [2]       |
| H522      | Lung Adenocarcinoma | 0.72        | [2]       |
| MKN45     | Gastric Cancer      | 6.59 ± 3.1  | [8]       |
| AGS       | Gastric Cancer      | 8.54 ± 2.7  | [8]       |
| BGC823    | Gastric Cancer      | 10.56 ± 2.4 | [8]       |

Table 2: Effect of **PFK-015** on Glucose Uptake and Related Parameters

| Cell Line                            | PFK-015<br>Concentration | Parameter<br>Measured         | % Reduction (approx.) | Reference |
|--------------------------------------|--------------------------|-------------------------------|-----------------------|-----------|
| Jurkat & H522                        | Not specified            | Glucose Uptake                | Significant reduction | [2][3]    |
| Lewis Lung<br>Carcinoma (in<br>vivo) | 25 mg/kg                 | 18F-FDG Uptake                | 50%                   | [2]       |
| Jurkat & H522                        | Not specified            | Intracellular ATP             | Significant reduction | [2][3]    |
| Jurkat & H522                        | Not specified            | Fructose-2,6-<br>Bisphosphate | Significant reduction | [2][3]    |

## Conclusion

**PFK-015** effectively reduces glucose uptake in cancer cells by inhibiting the key glycolytic regulator PFKFB3. The protocols and data presented in this application note provide a framework for researchers to investigate the metabolic effects of **PFK-015** in various cellular contexts. The 2-deoxyglucose uptake assay is a reliable method for quantifying these effects and can be adapted for high-throughput screening of other potential glycolysis inhibitors.



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